2,3-Dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine (contains o-form)
Overview
Description
2,3-Dihydro-2-spiro-4’-[8’-aminonaphthalen-1’(4’H)-one]perimidine (contains o-form) is a complex organic compound known for its unique structural features and versatile applications This compound is characterized by a spiro linkage, which connects two cyclic structures, enhancing its stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-spiro-4’-[8’-aminonaphthalen-1’(4’H)-one]perimidine typically involves multi-step organic reactions. One common method includes the condensation of naphthalene derivatives with perimidine precursors under controlled conditions. The reaction often requires catalysts such as Lewis acids to facilitate the formation of the spiro linkage. The process may involve:
Condensation Reaction: Naphthalene derivatives react with perimidine precursors in the presence of a catalyst.
Cyclization: Formation of the spiro linkage through intramolecular cyclization.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis. Industrial methods also emphasize the use of environmentally friendly solvents and catalysts to reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2-spiro-4’-[8’-aminonaphthalen-1’(4’H)-one]perimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are useful in dye and pigment industries.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, altering its physical and chemical properties.
Substitution: The aminonaphthalene moiety allows for substitution reactions, where different functional groups can be introduced to modify the compound’s reactivity and application.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nitrating agents.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, quinones, and reduced perimidine compounds. These products have applications in different industries, including pharmaceuticals and materials science.
Scientific Research Applications
2,3-Dihydro-2-spiro-4’-[8’-aminonaphthalen-1’(4’H)-one]perimidine is extensively studied for its applications in:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and photochromic materials.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The aminonaphthalene moiety is particularly important for its binding affinity and specificity. The spiro linkage provides structural rigidity, enhancing the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-2-spiro-4’-[8’-hydroxynaphthalen-1’(4’H)-one]perimidine
- 2,3-Dihydro-2-spiro-4’-[8’-methylnaphthalen-1’(4’H)-one]perimidine
Uniqueness
Compared to similar compounds, 2,3-Dihydro-2-spiro-4’-[8’-aminonaphthalen-1’(4’H)-one]perimidine is unique due to the presence of the amino group, which significantly enhances its reactivity and potential applications. The spiro linkage also distinguishes it from other naphthalene derivatives, providing a unique structural framework that influences its chemical behavior and stability.
This comprehensive overview highlights the significance of 2,3-Dihydro-2-spiro-4’-[8’-aminonaphthalen-1’(4’H)-one]perimidine in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for ongoing research and development.
Properties
IUPAC Name |
8'-aminospiro[1,3-dihydroperimidine-2,4'-naphthalene]-1'-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c21-14-7-3-6-13-19(14)17(24)10-11-20(13)22-15-8-1-4-12-5-2-9-16(23-20)18(12)15/h1-11,22-23H,21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUHINMXSZXTFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC4(C=CC(=O)C5=C4C=CC=C5N)NC3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659792 | |
Record name | 5-Amino-1'H,3'H,4H-spiro[naphthalene-1,2'-perimidin]-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851768-63-3 | |
Record name | 5-Amino-1'H,3'H,4H-spiro[naphthalene-1,2'-perimidin]-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine (contains o-form) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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